REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=CC=1COC1C=CC(C(O)=O)=CC=1.C([O:29][C:30](=[O:46])[C:31]1[CH:36]=[CH:35][C:34]([O:37][CH2:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)=[CH:33][C:32]=1[F:45])C1C=CC=CC=1>>[CH2:38]([O:37][C:34]1[CH:35]=[CH:36][C:31]([C:30]([OH:46])=[O:29])=[C:32]([F:45])[CH:33]=1)[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(C(=O)O)C=C1
|
Name
|
4-Benzyloxy-2-fluoro-benzoic acid benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C1=C(C=C(C=C1)OCC1=CC=CC=C1)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |